Basolite Z377 (MOF-177): A Comprehensive Technical Guide to Structural Characterization and Analysis
Basolite Z377 (MOF-177): A Comprehensive Technical Guide to Structural Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basolite Z377, also known by its scientific designation MOF-177, is a prominent member of the metal-organic framework (MOF) family of materials.[1][2][3] Composed of zinc ions coordinated to 1,3,5-benzenetribenzoic acid (H3BTB) linkers, Basolite Z377 exhibits an exceptionally high surface area and a well-defined porous structure. These characteristics make it a material of significant interest for a wide range of applications, including gas storage, separations, and catalysis. This technical guide provides an in-depth overview of the structural characterization and analysis of Basolite Z377, intended to serve as a valuable resource for researchers and professionals in materials science and drug development.
Structural and Physicochemical Properties
The fundamental properties of Basolite Z377 are summarized in the tables below, providing a quantitative overview of its key structural and physical characteristics.
General Properties
| Property | Value |
| Synonym | MOF-177 |
| Chemical Formula | C₅₄H₃₀O₁₃Zn₄ |
| Molecular Weight | 1148.37 g/mol [4][5] |
| Appearance | White to off-white powder |
Crystallographic Data
The crystal structure of Basolite Z377 has been determined by single-crystal X-ray diffraction.[6] The material crystallizes in a trigonal system with the P-31c space group. The unit cell parameters are provided in the table below.[7]
| Crystallographic Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P-31c |
| a | 37.072 Å[7] |
| b | 37.072 Å[7] |
| c | 30.0333 Å[7] |
| α | 90°[7] |
| β | 90°[7] |
| γ | 120°[7] |
| Cell Volume | 35745.9 ų[7] |
Porosity and Surface Area
Basolite Z377 is renowned for its exceptionally high porosity. The surface area is typically characterized by nitrogen adsorption-desorption isotherms at 77 K and calculated using the Brunauer-Emmett-Teller (BET) and Langmuir methods.
| Porosity Parameter | Value |
| BET Surface Area | 4740 - 4898 m²/g[6][8][9][10] |
| Langmuir Surface Area | 5340 m²/g[6] |
| Pore Volume | Data not available in the searched literature |
| Pore Size Distribution | Data not available in the searched literature |
Thermal Stability
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of Basolite Z377. The material is generally stable to temperatures around 330-420°C in the presence of oxygen, after which it decomposes to zinc oxide.[11][12]
| Thermal Property | Value |
| Decomposition Temperature (in O₂) | ~420 °C[11][12] |
| Decomposition Temperature (in vacuum) | Stable up to higher temperatures than in O₂ |
Experimental Protocols
This section details the methodologies for the synthesis and key characterization techniques applied to Basolite Z377.
Synthesis of Basolite Z377
Two common methods for the synthesis of Basolite Z377 are the conventional solvothermal method and the more rapid sonochemical method.
The solvothermal synthesis of Basolite Z377 typically involves the reaction of a zinc salt and the organic linker in a high-boiling point solvent under elevated temperature and pressure.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3,5-Benzenetribenzoic acid (H₃BTB)
-
N,N-Diethylformamide (DEF)
-
Chloroform
Procedure:
-
A solution of zinc nitrate hexahydrate in N,N-diethylformamide (DEF) is prepared.
-
A separate solution of 1,3,5-benzenetribenzoic acid (H₃BTB) in DEF is prepared.
-
The two solutions are mixed in a sealed reaction vessel.
-
The vessel is heated in a convection oven at a specific temperature (e.g., 85-105°C) for a designated period (e.g., 24-48 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The product is washed with fresh DEF to remove unreacted precursors.
-
The solvent within the pores is exchanged with a more volatile solvent, such as chloroform.
-
The final product is activated by heating under vacuum to remove the solvent and open the porous network.
Sonochemical synthesis offers a significantly faster route to obtaining Basolite Z377 crystals.[8][9][10]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3,5-Benzenetribenzoic acid (H₃BTB)
Procedure:
-
A solution of the zinc salt and the organic linker is prepared in 1-methyl-2-pyrrolidinone (NMP).
-
The solution is subjected to high-intensity ultrasonic irradiation for a short duration (e.g., 40 minutes).[8][9][10]
-
The resulting crystalline product is collected and washed with NMP.
-
The product is activated by heating under vacuum.
Characterization Techniques
PXRD is used to confirm the crystalline phase and purity of the synthesized Basolite Z377.
Instrumentation:
-
A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is scanned over a 2θ range (e.g., 2° to 50°) with a defined step size and scan speed.
-
The resulting diffraction pattern is compared to the simulated pattern from the known crystal structure of MOF-177 to confirm phase identity.
This technique is used to determine the surface area and porosity of Basolite Z377.
Instrumentation:
-
A surface area and porosity analyzer.
Procedure:
-
The sample is degassed under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.
-
The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
The Langmuir surface area is calculated from the adsorption data.
-
Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method.[13]
TGA is performed to assess the thermal stability of Basolite Z377.
Instrumentation:
-
A thermogravimetric analyzer.
Procedure:
-
A small amount of the sample is placed in the TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the coordination of the organic linker to the metal centers and the overall framework structure.
Raman Spectroscopy:
-
A Raman spectrometer with a specific laser excitation wavelength is used. The spectrum of the solid sample is collected and analyzed for characteristic vibrational modes of the BTB linker and the metal-oxygen bonds. A Raman spectrum of MOF-177 powder has been reported.[14]
Visualizations
The following diagrams illustrate key processes and relationships related to Basolite Z377.
Caption: Workflow for the solvothermal synthesis of Basolite Z377.
Caption: Logical workflow for the structural characterization of Basolite Z377.
References
- 1. Basolite(R) Z377 | 676593-65-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Basolite(R) Z377 | C54H30O13Zn4 | CID 163323435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basolite Z377 MOF 177 676593-65-0 [sigmaaldrich.com]
- 5. Basolite Z377 MOF 177 676593-65-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. RASPA2/structures/mofs/cif/MOF-177.cif at master · numat/RASPA2 · GitHub [github.com]
- 8. Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent (2010) | Da-Won Jung | 221 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
